molecular formula C17H22N4O2S B2663959 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097914-38-8

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

Katalognummer: B2663959
CAS-Nummer: 2097914-38-8
Molekulargewicht: 346.45
InChI-Schlüssel: ULTDPJKVDBETEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a pyrimidine-derived compound featuring a 1,6-dihydropyrimidinone core substituted with methyl groups at positions 4 and 3. The structure includes an acetamide linker connecting the pyrimidinone moiety to a pyrrolidin-3-yl group, which is further functionalized with a thiophen-3-ylmethyl substituent.

Eigenschaften

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-13(2)18-11-21(17(12)23)9-16(22)19-15-3-5-20(8-15)7-14-4-6-24-10-14/h4,6,10-11,15H,3,5,7-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDPJKVDBETEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NC2CCN(C2)CC3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a pyrimidine derivative and a thiophenyl-pyrrolidine moiety. The molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2} with a molecular weight of approximately 290.33 g/mol. Its unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The results suggest that the presence of the pyrimidine ring enhances antibacterial activity through mechanisms such as kinase inhibition, which disrupts bacterial growth .

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL
C. albicans1864 µg/mL

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Effect
MCF-7 (Breast)12Apoptosis induction
A549 (Lung)15Cell cycle arrest

Enzyme Inhibition

In addition to antimicrobial and antitumor activities, the compound has shown promise as an enzyme inhibitor. Specific studies have reported its effectiveness in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition (%) at 50 µM
Acetylcholinesterase75
Butyrylcholinesterase68

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated several pyrimidine derivatives including our compound against a panel of pathogens. Results indicated a strong correlation between structural modifications and increased antimicrobial efficacy, highlighting the importance of the thiophenyl group in enhancing activity against resistant strains .
  • Antitumor Mechanism Investigation : Research published in Cancer Letters explored the effects of this compound on breast cancer cell lines, revealing that it induces apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

  • Core Heterocycle: The analog contains a fused thiazolo[3,2-a]pyrimidine system, whereas the target compound has a simpler dihydropyrimidinone ring.
  • Substituents : The benzylidene group (2,4,6-trimethoxybenzene) and phenyl group in the analog contrast with the thiophene-pyrrolidine-acetamide chain in the target compound.
  • Chirality: The analog’s pyrimidine ring exhibits a puckered conformation (flattened boat) due to a chiral C5 atom, while the target compound’s dihydropyrimidinone lacks such pronounced puckering .

Pharmacological Implications :

  • Pyrimidine-thiazolo hybrids are noted for diverse bioactivities, including antimicrobial and anti-inflammatory effects. The target compound’s thiophene group may enhance lipophilicity and membrane penetration compared to the analog’s trimethoxybenzylidene group .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Structural Differences :

  • Functional Groups : This analog features a thietan-3-yloxy group and a thioether linkage, whereas the target compound has an acetamide bridge and thiophene substituent.
  • Ring Saturation: Both compounds share a dihydropyrimidinone core but differ in peripheral modifications .

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

Structural Differences :

  • Linker Chemistry : These analogs use a thioether (-S-) bridge, while the target compound employs an acetamide (-NHCO-) linker.
  • Substituents : The analogs include aryl or benzyl groups, contrasting with the target’s pyrrolidine-thiophene system .

Comparative Data Table

Parameter Target Compound Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine]acetate 2-[(1,6-Dihydro-6-oxo-4-methylpyrimidinyl)thio]-N-acetamides
Core Structure 1,6-Dihydropyrimidinone Thiazolo[3,2-a]pyrimidine 3,5-Dihydropyrimidine 1,6-Dihydropyrimidinone
Key Substituents Thiophen-3-ylmethyl-pyrrolidine, acetamide Trimethoxybenzylidene, phenyl, ethyl ester Thietan-3-yloxy, thioether Aryl/benzyl, thioether
Synthesis Yield Not reported 78% Not reported 65–85% (varies by substituent)
Pharmacological Notes Predicted enhanced CNS penetration due to thiophene-pyrrolidine Antimicrobial potential Not reported Broad-spectrum bioactivity (e.g., kinase inhibition)

Research Implications and Limitations

While the target compound shares structural motifs with known bioactive pyrimidines, direct pharmacological data are absent in the provided evidence. Its thiophene-pyrrolidine moiety may confer distinct ADMET properties, such as improved solubility or metabolic stability compared to analogs with bulkier aromatic groups . Further studies should prioritize synthesis optimization (e.g., yield improvement) and in vitro screening against therapeutic targets like kinases or microbial enzymes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.